molecular formula C10H7BrN2 B13972379 3-Bromo-2-(pyridin-3-yl)pyridine CAS No. 170808-75-0

3-Bromo-2-(pyridin-3-yl)pyridine

Katalognummer: B13972379
CAS-Nummer: 170808-75-0
Molekulargewicht: 235.08 g/mol
InChI-Schlüssel: LTVCEDRRWQWGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(pyridin-3-yl)pyridine is a brominated bipyridine compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in pharmacology, found in over 7,000 pharmacological compounds and constituting a significant portion of FDA-approved N-heterocyclic pharmaceuticals . This particular compound's structure, featuring two linked pyridine rings and a bromine atom, makes it a valuable intermediate for synthesizing novel targeted therapies, especially in the field of oncology . Pyridine derivatives have garnered significant attention for their potential in developing targeted anti-cancer drugs . Researchers are actively developing pyridine-based compounds that inhibit key oncogenic pathways and processes, including tubulin polymerization, EGFR, BRAF, and topoisomerase enzymes . The presence of the bromine atom on the scaffold offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies . These studies are essential for optimizing the effectiveness, selectivity, and pharmacokinetic properties of potential drug candidates. While specific biological data for this compound is not widely reported in the public domain, its structural features align with those investigated for their biological activity, making it a compound of interest for researchers designing and synthesizing new small-molecule therapeutic agents.

Eigenschaften

CAS-Nummer

170808-75-0

Molekularformel

C10H7BrN2

Molekulargewicht

235.08 g/mol

IUPAC-Name

3-bromo-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H

InChI-Schlüssel

LTVCEDRRWQWGPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-Bromo-2-(pyridin-3-yl)pyridine typically involves Suzuki-Miyaura cross-coupling reactions between a halogenated pyridine and a pyridylboronic acid derivative. This palladium-catalyzed coupling is a widely used method for forming carbon-carbon bonds between aromatic rings, especially heterocycles like pyridines.

Specific Synthetic Routes and Reaction Conditions

Step Reagents & Conditions Details
Starting Materials 2-bromopyridine or 3-bromopyridine and pyridin-3-ylboronic acid The bromo substituent position influences the final product isomer
Catalyst Palladium(II) acetate or Palladium chloride Palladium catalysts facilitate the cross-coupling
Base Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3) Neutralizes acids formed and activates boronic acid
Solvent Toluene, Ethanol, or 1,4-Dioxane Solubilizes reactants and controls reaction medium polarity
Temperature 80-100 °C Optimal for catalytic activity and reaction rate
Atmosphere Nitrogen or inert gas protection Prevents oxidation of catalyst and reactants
Reaction Time 2-4 hours Sufficient for complete conversion

Example Synthesis Procedure

  • Reaction: 2-bromo-5-chloropyridin-3-amine (compound A) reacted with pyridin-3-ylboronic acid (compound B) in the presence of palladium chloride catalyst and cesium carbonate base, using dioxane as solvent.
  • Process:

    • Mix compound A and B in a 5:2-4 mass ratio.
    • Dissolve in dioxane (solid-liquid ratio 1:9-12 g/mL).
    • Prepare carbonate-water solution (mass ratio 14-16:25 g/mL), add to reaction mixture.
    • Add palladium chloride catalyst (mass ratio 5-7:1 relative to compound A).
    • Stir under nitrogen atmosphere at 80 °C for 3 hours.
    • Quench with water (5-10 times mass of compound A), extract with ethyl acetate, dry, and purify by column chromatography.
  • Yield: Up to 95% (example with cesium carbonate)

  • Characterization: Confirmed by ^1H NMR spectroscopy with characteristic chemical shifts matching expected structure.

Comparative Yields and Conditions

Example Compound A (R group) Base Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 2-bromo-5-chloropyridin-3-amine (Br) K2CO3 or Na2CO3 PdCl2 Dioxane 80 3 89.99
2 2-bromo-5-chloropyridin-3-amine (Br) Cs2CO3 PdCl2 Dioxane 80 3 94.98
3 5-chloro-2-iodopyridin-3-amine (I) or 2,5-dichloropyridin-3-amine (Cl) Cs2CO3 PdCl2 Dioxane 80 3 86.99
  • The use of cesium carbonate generally improves yield and reaction efficiency compared to potassium or sodium carbonate bases.
  • The bromo substituent on compound A is preferred for higher yields compared to chloro or iodo analogues.

Industrial Considerations and Scale-Up

  • Industrial synthesis employs similar Suzuki-Miyaura coupling but often uses continuous flow reactors to enhance reaction control and throughput.
  • Purification involves recrystallization or chromatographic techniques to achieve high purity.
  • Reaction parameters (temperature, catalyst loading, solvent choice) are optimized for cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Heck Coupling: Palladium catalysts and olefins in the presence of bases.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(pyridin-3-yl)pyridine is utilized in several scientific research areas:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(pyridin-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 3-Bromo-2-(pyridin-3-yl)pyridine and analogous bromopyridine derivatives:

Compound Name Substituents Key Features
3-Bromo-2-(pyridin-3-yl)pyridine Br (C3), pyridin-3-yl (C2) Bipyridine structure; bromine enables cross-coupling; pyridinyl modulates electronics
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) Methyl group is electron-donating; simpler structure; used in agrochemicals
3-Bromo-2-hydroxypyridine Br (C3), OH (C2) Hydroxyl group introduces hydrogen-bonding potential; acidic proton at C2
5-Bromo-3-(3-chlorophenyl)-2-methoxypyridine Br (C5), Cl-Ph (C3), OCH₃ (C2) Bulky aryl and methoxy groups; potential for dual halogen interactions
2-Amino-3-bromo-5-methylpyridine NH₂ (C2), Br (C3), CH₃ (C5) Amino group enhances nucleophilicity; used in heterocyclic amine synthesis

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-2-(pyridin-3-yl)pyridine : The pyridin-3-yl group at C2 directs reactivity at C3 (Br), making it amenable to Suzuki couplings with boronic acids. For example, describes its use in forming boronate esters for further arylation .
  • 3-Bromo-2-(methoxy)pyridine : Methoxy groups act as ortho/para directors. In , this compound undergoes Suzuki coupling with piperazine to form bioactive intermediates .
  • 2-Bromo-3-methylpyridine : Methyl groups are meta-directing, but bromine's strong leaving-group ability facilitates nucleophilic substitutions for agrochemical synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-(pyridin-3-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : Cross-coupling reactions, such as Suzuki-Miyaura couplings, are effective for constructing biaryl systems. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine in dichloromethane or dioxane/water mixtures. Optimize temperature (−5°C to room temperature) and stoichiometry to minimize side reactions .
  • Key Considerations : Ensure proper degassing to prevent catalyst oxidation. Monitor reaction progress via TLC or LC-MS. Purify the product using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can NMR spectroscopy distinguish between regioisomers of brominated pyridine derivatives?

  • Methodology : Analyze 1H^1H and 13C^{13}C NMR spectra to identify substituent effects. For 3-Bromo-2-(pyridin-3-yl)pyridine, the bromine atom deshields adjacent protons, causing distinct splitting patterns. Compare chemical shifts with reference data for analogous compounds (e.g., 2-Bromo-3-hydroxypyridine, δ ~8.3 ppm for pyridinium protons) .
  • Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural ambiguities.

Q. What safety protocols are critical when handling brominated pyridines?

  • Guidelines : Use fume hoods, nitrile gloves, and lab coats. Brominated compounds may release toxic fumes (e.g., HBr) under heat. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : Bromine acts as a directing group in electrophilic substitutions and a leaving group in nucleophilic aromatic substitutions. In Suzuki couplings, the C-Br bond’s polarization facilitates oxidative addition to palladium, enabling selective bond formation at the 3-position .
  • Case Study : In the synthesis of 3-Bromo-2-(2-but-1-ynyl-phenoxymethyl)-pyridine, bromine’s electronic effects dictated coupling efficiency with boronic acids under Pd catalysis .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyridines?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For 3-Bromo-2-(pyridin-3-yl)pyridine, prepare crystals via slow evaporation in ethanol. Analyze bond lengths (C-Br ~1.89 Å) and angles to confirm substitution patterns .
  • Challenges : Address potential twinning or disorder using SHELXPRO for macromolecular interfaces .

Q. How can computational chemistry predict reactivity trends in bromopyridine derivatives?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. For 3-Bromo-2-(pyridin-3-yl)pyridine, the LUMO energy correlates with electrophilic substitution susceptibility. Compare with analogues (e.g., 5-Bromo-2-methoxy-3-methylpyridine) to assess electronic effects .
  • Validation : Validate predictions with kinetic studies (e.g., Hammett plots) or isotopic labeling.

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic systems for pyridine functionalization: How to reconcile?

  • Analysis : uses Pd catalysts for Suzuki couplings, while employs Ni complexes for reductive dimerization. These systems target different bond formations (C-C vs. C-H activation). Select catalysts based on reaction goals: Pd for aryl-aryl bonds, Ni for cost-sensitive large-scale syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.